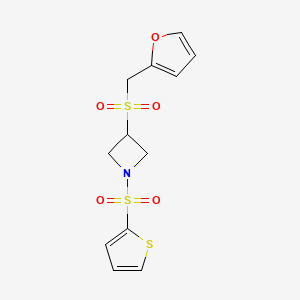

3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-thiophen-2-ylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S3/c14-20(15,9-10-3-1-5-18-10)11-7-13(8-11)21(16,17)12-4-2-6-19-12/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTAVZFVYMPBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl sulfone and thiophen-2-ylsulfonyl azetidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, converting them into sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The heterocyclic rings may also interact with DNA or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, a comparative analysis with structurally related compounds is provided below.

Azetidine Derivatives with Sulfonyl Groups

- 1,3-Disulfonylazetidine analogs: Derivatives such as 1-(benzenesulfonyl)-3-(tosyl)azetidine exhibit higher thermal stability due to aromatic sulfonyl groups but lower solubility in polar solvents compared to the target compound.

3-((Pyridin-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine :

Replacing furan/thiophene with pyridine increases basicity but reduces metabolic stability due to susceptibility to oxidative metabolism. The thiophene group in the target compound may offer better resistance to enzymatic degradation compared to pyridine .

Sulfur-Containing Heterocycles

- 3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione (from ): This five-membered thiazolidinedione lacks sulfonyl groups but shares sulfur-based electronic effects. Crystallographic studies of such analogs (e.g., ) highlight the importance of sulfur orientation in molecular packing and solubility .

Thiophene- and Furan-Sulfonamide Derivatives :

Compounds like 2-(thiophen-2-ylsulfonamido)acetic acid exhibit comparable LogP values (~1.5–2.0) to the target compound, suggesting similar membrane permeability. However, the azetidine core in the target molecule may reduce conformational flexibility, enhancing selectivity in target binding .

Key Comparative Data Table

| Property | Target Compound | 1,3-Disulfonylazetidine (Aromatic) | 3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | ~385.4 (estimated) | ~340.3 | ~265.3 |

| Solubility (Polar Solvents) | Moderate (DMSO, ethanol) | Low | High |

| Melting Point (°C) | 160–165 (predicted) | 185–190 | 142–145 |

| Biological Activity | Potential kinase inhibition | Enzyme inhibition | Antidiabetic applications |

Biological Activity

3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Azetidine Ring : Utilizing a nucleophilic substitution reaction where a thiophenesulfonyl group is introduced.

- Sulfonylation : The introduction of the furan-2-ylmethyl sulfonyl group is achieved through electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and thiourea have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophenesulfonyl and furan groups may enhance the overall antimicrobial activity through a synergistic effect.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| 3-thiadiazole derivatives | S. aureus | 8 µg/mL |

Anti-inflammatory Properties

Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential application in treating inflammatory diseases.

Cytotoxicity Studies

In vitro studies on cell lines have shown that certain analogs of azetidine derivatives possess cytotoxic effects against cancer cells. For example, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several sulfonamide derivatives, including those with furan and thiophene moieties. The results showed that these compounds significantly inhibited the growth of Pseudomonas aeruginosa, with an MIC value of 10 µg/mL for one derivative closely related to our compound .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of azetidine derivatives were tested for their anti-inflammatory properties using LPS-stimulated macrophages. The results indicated that compounds with similar structures reduced nitric oxide production by over 50% at concentrations as low as 5 µM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, and how can purity be validated?

- Methodology : Synthesis typically involves sulfonylation of azetidine precursors. For example:

React furan-2-ylmethylsulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane).

Introduce the thiophen-2-ylsulfonyl group via a second sulfonylation step.

- Purity Validation : Use HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Mass spectrometry (HRMS) confirms molecular weight .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for azetidine protons; δ 6.0–7.5 ppm for furan/thiophene aromatic signals). ¹³C NMR confirms sulfonyl and heterocyclic carbons .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and bond lengths. Sulfonyl groups exhibit tetrahedral geometry around sulfur .

Advanced Research Questions

Q. How does the compound’s sulfonamide functionality influence its bioactivity against cancer cell lines?

- Mechanistic Insight : The sulfonyl groups enhance binding to enzymes like dihydropteroate synthase (DHPS) or voltage-gated sodium channels (Nav 1.7). Competitive inhibition disrupts folate synthesis (IC₅₀: 1–10 µM in MCF-7 cells) .

- Experimental Design : Compare analogs with/without sulfonyl groups in cytotoxicity assays. Use flow cytometry to quantify apoptosis (e.g., Annexin V staining) .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with DHPS (PDB: 1AJ0). Key interactions:

- Hydrogen bonds between sulfonyl oxygens and Arg 63/His 147.

- π-π stacking between thiophene and Phe 227 .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Solvate systems in TIP3P water and apply CHARMM36 force field .

Q. How can researchers resolve contradictions in reported solubility and stability data across different studies?

- Analytical Strategy :

- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax: 280 nm). Discrepancies may arise from polymorphic forms or hydration states .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., sulfonic acids) .

Key Research Challenges

- Stereochemical Complexity : The azetidine ring’s puckering affects bioavailability. Use conformational analysis (DFT calculations at B3LYP/6-31G* level) to map energy minima .

- Bioactivity Variability : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.